1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone
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Overview
Description
JWH 250 N-(4-hydroxypentyl) metabolite is a primary urinary metabolite of JWH 250, a synthetic cannabinoid. JWH 250 belongs to a family of cannabimimetic indoles that exhibit high affinity for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . This compound is often referred to as the omega-1 hydroxy metabolite of JWH 250 and is detectable in both serum and urine .
Preparation Methods
The synthesis of JWH 250 N-(4-hydroxypentyl) metabolite involves a multi-step synthetic route. The process begins with the acylation of the indole nitrogen, followed by N-alkylation. The synthetic scheme includes the following steps :
Acylation of Indole Nitrogen: The indole nitrogen is acylated using a suitable acyl chloride, such as 2’-methoxyphenylacetyl chloride.
N-Alkylation: The acylated indole is then subjected to N-alkylation using 4-bromopentanol in the presence of a base like potassium carbonate.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxyl group at the omega-1 position.
Chemical Reactions Analysis
JWH 250 N-(4-hydroxypentyl) metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ketone or carboxylic acid derivatives can be reduced back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride . The major products formed from these reactions include ketone, carboxylic acid, and substituted derivatives of JWH 250 N-(4-hydroxypentyl) metabolite .
Scientific Research Applications
JWH 250 N-(4-hydroxypentyl) metabolite has several scientific research applications, including:
Forensic Toxicology: It is used as a reference standard in the detection and quantification of synthetic cannabinoids in biological samples, aiding in forensic investigations.
Pharmacological Studies: The compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids, providing insights into their biological effects and potential therapeutic applications.
Analytical Chemistry: It serves as a standard in the development of analytical methods for the detection of synthetic cannabinoids in various matrices, including urine and serum.
Mechanism of Action
JWH 250 N-(4-hydroxypentyl) metabolite exerts its effects by interacting with cannabinoid receptors (CB1 and CB2). The compound is a phase I metabolite of JWH 250, which activates these receptors, leading to various physiological effects . The molecular targets include the CB1 and CB2 receptors, and the pathways involved are related to the endocannabinoid system .
Comparison with Similar Compounds
JWH 250 N-(4-hydroxypentyl) metabolite is similar to other synthetic cannabinoid metabolites, such as:
JWH 018 N-(5-hydroxypentyl) metabolite: This compound is a hydroxylated metabolite of JWH 018 and shares similar metabolic pathways.
AM-2201 N-(4-hydroxypentyl) metabolite: This metabolite is derived from AM-2201 and exhibits similar chemical properties and metabolic pathways.
JWH 073 N-(3-hydroxybutyl) metabolite: This compound is a hydroxylated metabolite of JWH 073 and is used in similar forensic and pharmacological studies.
The uniqueness of JWH 250 N-(4-hydroxypentyl) metabolite lies in its specific structure and the presence of the 2’-methoxyphenylacetyl group, which differentiates it from other synthetic cannabinoid metabolites .
Properties
IUPAC Name |
1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXLLEJMDHWZNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017768 |
Source
|
Record name | JWH-250 N-(4-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427521-38-7 |
Source
|
Record name | JWH-250 N-(4-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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